molecular formula C20H16Cl2N2O5S2 B10903799 Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10903799
M. Wt: 499.4 g/mol
InChI Key: PQBRANOCGUWSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE: is a complex organic compound that features a thiophene ring, a phenyl group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the benzoic acid derivative: This can be done through an esterification reaction using ethyl alcohol and the corresponding acid chloride.

    Sulfonamide formation:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl functionalities, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: : In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.

Industry: : In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Uniqueness: ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to the presence of both sulfonamide and dichlorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C20H16Cl2N2O5S2

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl 2-[(2,4-dichloro-5-sulfamoylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16Cl2N2O5S2/c1-2-29-20(26)17-13(11-6-4-3-5-7-11)10-30-19(17)24-18(25)12-8-16(31(23,27)28)15(22)9-14(12)21/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28)

InChI Key

PQBRANOCGUWSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.